molecular formula C8H15I B1601657 8-Iodooct-1-ene CAS No. 38380-55-1

8-Iodooct-1-ene

Cat. No. B1601657
CAS RN: 38380-55-1
M. Wt: 238.11 g/mol
InChI Key: XBRJYHWTXTYAOC-UHFFFAOYSA-N
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Description

8-Iodooct-1-ene is a chemical compound with the molecular formula C8H15I . It has a molecular weight of 238.11 . It is typically used for research and development purposes .


Synthesis Analysis

The synthesis of 8-Iodooct-1-ene can be achieved through a process involving 1-octyne, DIBAL, and iodine . The reaction is heated to 50 °C for 3 hours, then quenched with sulfuric acid . The resulting product is then distilled to yield 8-Iodooct-1-ene .


Molecular Structure Analysis

The InChI code for 8-Iodooct-1-ene is 1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 iodine atom .


Chemical Reactions Analysis

8-Iodooct-1-ene can participate in various chemical reactions. For instance, it can be involved in copper-catalyzed cyanation of alkyl iodides . It can also be used in the synthesis of (Z)-non-2-enenitrile .


Physical And Chemical Properties Analysis

8-Iodooct-1-ene is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8 °C . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the sources retrieved.

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the Application : 8-Iodooct-1-ene is used in the Pd-catalyzed coupling of vinyl iodides with alkynes in water . This reaction is an effective method to create a carbon-carbon bond and is widely used in the synthesis of acetylenes, natural compounds, carbo- and heterocycles .
  • Methods of Application or Experimental Procedures : The reaction of (1E)-1-iodooct-1-ene with 1-octyne or propargyl alcohol in the presence of CuI, and a base in Pd(PPh3)4, water results in the corresponding (7E)-hexadec-7-ene-9-yne and (4E)-undec-2-yne-4-ene-1-ol in a high yield . The reaction proceeds stereoselectively with the full retention of spatial configuration at the double bond .

Application in Nanomicelle-Enhanced Biocatalysis

  • Summary of the Application : 8-Iodooct-1-ene can be used in nanomicelle-enhanced, asymmetric ERED-catalyzed reductions of activated olefins . This process is part of a 1-pot chemo- and bio-catalysis sequence in water .
  • Methods of Application or Experimental Procedures : The process involves bio-catalytic reactions with ene-reductases (EREDs) in tandem with chemo-catalysis in water. These reactions can be greatly enhanced by the presence of nanomicelles derived from the surfactant TPGS-750-M .
  • Results or Outcomes : The transformations illustrate the variety of sequences now possible in 1-pot as representative examples of this environmentally attractive approach to organic synthesis .

Application in Industrial Biocatalysis

  • Summary of the Application : 8-Iodooct-1-ene can be used in the ene reductase enzyme class, which is making rapid progress towards routine industrial application for alkene hydrogenation .
  • Methods of Application or Experimental Procedures : The process involves the use of ene reductases for alkene hydrogenation . In the future, it is also foreseeable that ene reductases may be used for the reverse reaction, namely desaturation and the formation of an alkene .
  • Results or Outcomes : The application of 8-Iodooct-1-ene in this context contributes to the advancements in the field of industrial biocatalysis .

Safety And Hazards

Safety data sheets indicate that 8-Iodooct-1-ene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

8-iodooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJYHWTXTYAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551911
Record name 8-Iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodooct-1-ene

CAS RN

38380-55-1
Record name 8-Iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Iodooct-1-ene was prepared by refluxing 5 g of 8-bromooct-1-ene (26 mmol) and 10 g of sodium iodide in 50 ml of acetone for 1 hour. The acetone was stripped and the residue was partitioned between water and ether. The aqueous phase was washed with brine, dried over magnesium sulfate and stripped to give 5.66 g of 8-iodooct-1-ene.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EI Negishi, MJ Idacavage - Organic Reactions, 2004 - Wiley Online Library
Until recently the use of organometallics as discrete reagents and intermediates in organic synthesis had been largely restricted to a relatively few classes or compounds, such as those …
Number of citations: 75 onlinelibrary.wiley.com
B Evans - 2021 - search.proquest.com
… 8-Iodooct-1-ene (12): A 100 mL rbf equipped with stir bar was flame dried under vacuum and back-filled with nitrogen. Dichloromethane (25 mL), Iodine (0.9518 g, 7.5 mmol, 1.5 eq.) …
Number of citations: 2 search.proquest.com
AR Maolanon, HME Kristensen, LJ Leman… - …, 2017 - Wiley Online Library
Inhibition of histone deacetylase (HDAC) enzymes has emerged as a target for development of cancer chemotherapy. Four compounds have gained approval for clinical use by the …
RA Willand-Charnley - 2014 - search.proquest.com
Peroxides are members of a class of underutilized but highly advantageous functional groups. The peroxide functionality has significant biological and medicinal applications …
Number of citations: 2 search.proquest.com
CH CF, OH CH-CH-CHO - Journal of the Society of …, 1976 - Yūki Gōsei Kagaku Kyōkai.
Number of citations: 0

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